6-(Perfluoroethyl)picolinic acid
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Overview
Description
It is characterized by the presence of a perfluoroethyl group attached to the picolinic acid structure, which imparts distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Perfluoroethyl)picolinic acid typically involves the reaction of polysubstituted 2-amino, 6-picoline with a diazo reagent to form a diazonium salt, which is then fluorinated using a fluorization agent. This process results in the formation of polysubstituted 2-amino, 6-fluoropyridine. Subsequent oxidation of this intermediate with an oxidant yields this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with considerations for cost-effectiveness and safety. The starting materials are readily available, and the reaction conditions are designed to be simple and scalable .
Chemical Reactions Analysis
Types of Reactions
6-(Perfluoroethyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the picolinic acid ring.
Substitution: The perfluoroethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can produce a range of substituted picolinic acids .
Scientific Research Applications
6-(Perfluoroethyl)picolinic acid has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.
Industry: In industrial research, it is utilized in manufacturing processes to improve product quality and efficiency.
Mechanism of Action
The mechanism of action of 6-(Perfluoroethyl)picolinic acid involves its interaction with specific molecular targets. It binds to zinc finger proteins, altering their structure and disrupting zinc binding. This inhibition affects various cellular processes, including viral replication and cell homeostasis . The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Nicotinic acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.
Isonicotinic acid: Another isomer with the carboxyl side chain at the 4-position.
Uniqueness
6-(Perfluoroethyl)picolinic acid stands out due to the presence of the perfluoroethyl group, which imparts unique chemical and physical properties.
Properties
IUPAC Name |
6-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F5NO2/c9-7(10,8(11,12)13)5-3-1-2-4(14-5)6(15)16/h1-3H,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYPOLKCWNZENO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(C(F)(F)F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F5NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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